
((5-Bromobenzo(b)thien-2-yl)methyl)guanidine monohydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((5-Bromobenzo(b)thien-2-yl)methyl)guanidine monohydriodide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a brominated benzothiophene ring linked to a guanidine group, forming a monohydriodide salt. Its distinct molecular configuration makes it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((5-Bromobenzo(b)thien-2-yl)methyl)guanidine monohydriodide typically involves the following steps:
Guanidination: The attachment of a guanidine group to the brominated benzothiophene.
Formation of Monohydriodide Salt: The final step involves the formation of the monohydriodide salt through the reaction with hydroiodic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and guanidination processes, followed by purification and crystallization to obtain the monohydriodide salt in high purity. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
((5-Bromobenzo(b)thien-2-yl)methyl)guanidine monohydriodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the guanidine group or the benzothiophene ring.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzothiophene ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((5-Bromobenzo(b)thien-2-yl)methyl)guanidine monohydriodide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound may be studied for its potential interactions with biological molecules. Its guanidine group can form hydrogen bonds with proteins and nucleic acids, making it a candidate for drug design and molecular biology research.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets suggests possible applications in developing new pharmaceuticals.
Industry
Industrially, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be harnessed for various applications, including catalysis and material science.
Mecanismo De Acción
The mechanism of action of ((5-Bromobenzo(b)thien-2-yl)methyl)guanidine monohydriodide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can interact with negatively charged sites on proteins and nucleic acids, potentially modulating their function. The brominated benzothiophene ring may also participate in π-π interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: A brominated benzothiophene derivative used in the synthesis of therapeutic agents.
2-[(5-Bromo-1-benzothiophen-2-yl)methyl]guanidine: A similar compound without the monohydriodide salt form.
Uniqueness
((5-Bromobenzo(b)thien-2-yl)methyl)guanidine monohydriodide is unique due to its specific combination of a brominated benzothiophene ring and a guanidine group, forming a monohydriodide salt. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
22963-98-0 |
|---|---|
Fórmula molecular |
C10H11BrIN3S |
Peso molecular |
412.09 g/mol |
Nombre IUPAC |
2-[(5-bromo-1-benzothiophen-2-yl)methyl]guanidine;hydroiodide |
InChI |
InChI=1S/C10H10BrN3S.HI/c11-7-1-2-9-6(3-7)4-8(15-9)5-14-10(12)13;/h1-4H,5H2,(H4,12,13,14);1H |
Clave InChI |
CSBHWVARHHPXDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C=C(S2)CN=C(N)N.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




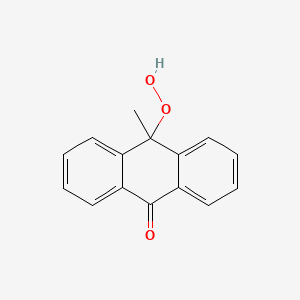


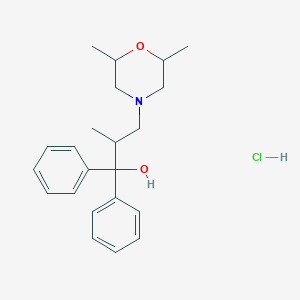
![12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine](/img/structure/B14702907.png)

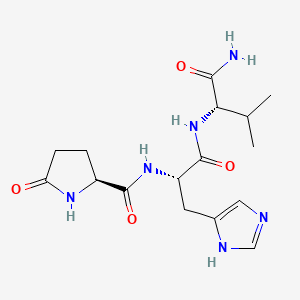
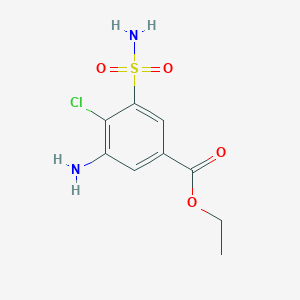
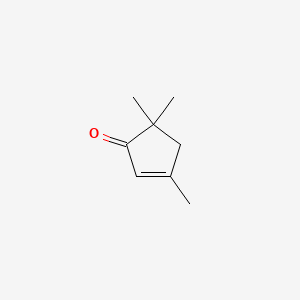
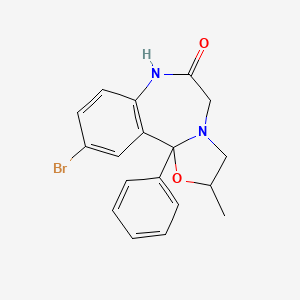
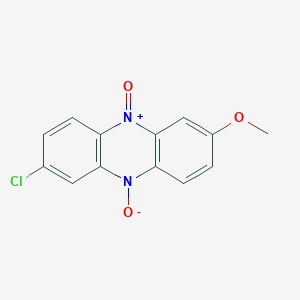
![1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide](/img/structure/B14702933.png)
